9-(2-methoxyethyl)-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
CAS No.: 2640862-87-7
Cat. No.: VC11849549
Molecular Formula: C18H27N7O4S
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640862-87-7 |
|---|---|
| Molecular Formula | C18H27N7O4S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 4-[[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine |
| Standard InChI | InChI=1S/C18H27N7O4S/c1-28-5-2-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)30(26,27)24-3-6-29-7-4-24/h12-15H,2-11H2,1H3 |
| Standard InChI Key | DAIDHYSQCWXUIC-UHFFFAOYSA-N |
| SMILES | COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5 |
| Canonical SMILES | COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three key components:
-
Purine core: A bicyclic aromatic system comprising fused pyrimidine and imidazole rings. The purine scaffold is a ubiquitous motif in nucleic acids and ATP analogs, enabling interactions with enzymes and receptors .
-
N9 substituent: A 2-methoxyethyl group (-CH2CH2OCH3) attached to the N9 nitrogen. This substituent enhances hydrophilicity compared to alkyl chains, potentially improving solubility and pharmacokinetics.
-
C6 substituent: A morpholine-4-sulfonyl-decorated octahydropyrrolo[3,4-c]pyrrol-2-yl group. The morpholine sulfonyl moiety introduces hydrogen-bonding capacity and steric bulk, which may optimize target binding affinity .
Table 1: Key Structural Features
| Feature | Description | Role in Bioactivity |
|---|---|---|
| Purine core | Bicyclic aromatic system (C5H4N4) | Base-pairing mimicry; ATP analogy |
| N9-2-methoxyethyl | -CH2CH2OCH3 substituent | Solubility enhancement |
| C6-pyrrolopyrrolidine | Octahydropyrrolo[3,4-c]pyrrol-2-yl with morpholine sulfonyl | Target binding and selectivity |
Spectroscopic and Analytical Data
While direct experimental data for this specific compound is limited, inferences can be drawn from analogous structures :
-
Mass spectrometry: Expected molecular ion peak at m/z ≈ 480–500 Da, with fragmentation patterns reflecting cleavage at the sulfonyl and methoxyethyl groups.
-
NMR spectroscopy:
-
¹H NMR: Signals for morpholine protons (δ 3.5–4.0 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and methoxyethyl protons (δ 3.3–3.7 ppm).
-
¹³C NMR: Peaks corresponding to purine carbons (δ 140–160 ppm), sulfonyl-linked carbons (δ 50–60 ppm), and methoxy carbons (δ 55–60 ppm).
-
-
X-ray crystallography: Predicted planar purine core with non-coplanar substituents, stabilizing interactions via sulfonyl oxygen lone pairs.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely employs a modular approach:
-
Purine core functionalization: Introduction of the 2-methoxyethyl group at N9 via alkylation using 2-methoxyethyl bromide under basic conditions.
-
Pyrrolopyrrolidine synthesis: Construction of the octahydropyrrolo[3,4-c]pyrrol-2-yl scaffold through cyclization reactions, followed by sulfonylation with morpholine-4-sulfonyl chloride .
-
Conjugation: Coupling the functionalized purine and pyrrolopyrrolidine moieties via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | N9-Alkylation | 2-Methoxyethyl bromide, K2CO3, DMF | 65–75 |
| 2 | Pyrrolidine cyclization | Boc-protected diamine, TFA, CH2Cl2 | 50–60 |
| 3 | Sulfonylation | Morpholine-4-sulfonyl chloride, Et3N | 70–80 |
| 4 | Purine-pyrrolidine coupling | Pd(PPh3)4, Cs2CO3, DMSO, 80°C | 40–50 |
Purification and Optimization
-
Chromatography: Silica gel column chromatography (eluent: CH2Cl2/MeOH gradient) resolves intermediates, while HPLC (C18 column, acetonitrile/water) purifies the final product.
-
Yield challenges: Low yields in coupling steps (40–50%) necessitate optimization of catalyst loading and reaction time .
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Predicted logP ≈ 2.1 (moderately lipophilic), with enhanced solubility in polar aprotic solvents (DMSO > 10 mg/mL).
-
Stability: Susceptible to hydrolytic degradation at extreme pH due to the sulfonyl group; stable under inert atmospheres at −20°C .
Table 3: Physicochemical Profile
| Property | Value/Range | Method of Determination |
|---|---|---|
| Molecular weight | ~493.6 g/mol | High-resolution MS |
| Melting point | 180–185°C (decomposes) | Differential scanning calorimetry |
| logP | 2.1 ± 0.3 | Computational prediction |
| pKa | 4.2 (sulfonyl group) | Potentiometric titration |
Biological Activity and Mechanism of Action
Hypothesized Targets
Structural analogs implicate two primary mechanisms:
-
Kinase inhibition: The purine core may compete with ATP for binding in kinase catalytic domains, while the morpholine sulfonyl group engages in hydrogen bonding with hinge regions .
-
Orexin receptor modulation: Pyrrolopyrrolidine sulfonamides exhibit affinity for orexin receptors (OX1R/OX2R), suggesting potential applications in sleep disorders.
In Vitro and Preclinical Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume